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1-(2-Chloroethyl)cytosine - 73000-44-9

1-(2-Chloroethyl)cytosine

Catalog Number: EVT-8803888
CAS Number: 73000-44-9
Molecular Formula: C6H8ClN3O
Molecular Weight: 173.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2-Chloroethyl)cytosine is a chemical compound that features a chloroethyl group attached to a cytosine base. This compound is of significant interest in medicinal chemistry, particularly in the context of developing antitumor agents. Its structure allows it to interact with nucleic acids, potentially leading to modifications that can inhibit cancer cell proliferation.

Source

1-(2-Chloroethyl)cytosine can be synthesized through various methods involving the reaction of chloroethylating agents with cytosine or its derivatives. Research has shown its relevance in studies related to DNA alkylation and the mechanisms of action of certain chemotherapeutic agents .

Classification

This compound belongs to the class of alkylating agents, which are known for their ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of cellular processes. It is categorized under pyrimidine derivatives due to its structural relationship with cytosine.

Synthesis Analysis

Methods

The synthesis of 1-(2-chloroethyl)cytosine typically involves the reaction of cytosine with chloroethylating agents. A common method includes:

  1. Chloroethylation: Cytosine is treated with 1-chloro-2-ethanol under basic conditions, facilitating the substitution reaction that introduces the chloroethyl group.
  2. Purification: The product is purified using silica gel chromatography, allowing for the separation of unreacted materials and byproducts from the desired compound.

Technical Details

The synthesis process often employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For instance, 1H-NMR and 13C-NMR spectroscopic methods are used to analyze the chemical shifts and confirm the presence of the chloroethyl group attached to the cytosine base .

Molecular Structure Analysis

Structure

The molecular formula for 1-(2-chloroethyl)cytosine is C₇H₈ClN₃O. The structure consists of a pyrimidine ring (cytosine) with a chloroethyl side chain at the 1-position.

Chemical Reactions Analysis

Reactions

1-(2-Chloroethyl)cytosine participates in several chemical reactions due to its electrophilic nature:

  • Alkylation of DNA: It can react with nucleophilic sites on DNA bases, leading to alkylation and potential cross-linking.
  • Cyclization: Under certain conditions, it may undergo cyclization reactions, forming more complex structures that can enhance its biological activity .

Technical Details

The reactivity profile is influenced by factors such as pH, solvent polarity, and temperature. For example, studies have shown that increasing the temperature can enhance the rate of alkylation reactions.

Mechanism of Action

Process

The mechanism by which 1-(2-chloroethyl)cytosine exerts its effects primarily involves:

  • DNA Alkylation: The chloroethyl group reacts with nucleophilic sites on DNA bases, particularly guanine and adenine, leading to the formation of DNA adducts.
  • Cross-Linking: These adducts can result in cross-links between DNA strands, preventing proper replication and transcription, ultimately triggering apoptosis in cancer cells .

Data

Research indicates that compounds like 1-(2-chloroethyl)cytosine display significant cytotoxicity against various cancer cell lines due to their ability to induce DNA damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Sensitive to moisture and should be stored in a dry environment.
  • Reactivity: Highly reactive due to the presence of the chloroethyl group, which can readily participate in nucleophilic substitution reactions.

Relevant analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to characterize these properties further .

Applications

Scientific Uses

1-(2-Chloroethyl)cytosine is primarily investigated for its potential applications in oncology:

  • Antitumor Agent Development: Its ability to alkylate DNA makes it a candidate for developing new chemotherapeutic agents aimed at treating various cancers.
  • Research Tool: It serves as a valuable tool in studying DNA repair mechanisms and cellular responses to alkylating agents.
Synthesis and Chemical Derivatization of 1-(2-Chloroethyl)cytosine

Solid-Phase Synthesis Techniques for Site-Specific Modification

Solid-phase oligonucleotide synthesis (SPOS) enables precise incorporation of 1-(2-chloroethyl)cytosine into defined DNA sequences for studying site-specific interstrand crosslinks (ICLs). The synthesis begins with protecting group strategies: The exocyclic amine of cytosine is typically protected with N-acyl groups (e.g., acetyl or benzoyl), while the 3'-hydroxyl of the deoxyribose sugar is shielded with acid-labile groups like dimethoxytrityl (DMT) [4] [9]. The N-1 position of cytosine is functionalized with a 2-chloroethyl moiety through a two-step sequence: (1) alkylation of N-1 with 2-chloroethyl triflate or bromochloroethane in anhydrous DMF, and (2) coupling to the solid support (controlled pore glass or polystyrene) via phosphoramidite chemistry [4].

Critical coupling parameters include:

  • Activators: 5-Ethylthio-1H-tetrazole (0.25 M) for phosphoramidite activation
  • Coupling time: 8–12 minutes for >98% stepwise efficiency
  • Deprotection: N-acyl groups are removed with concentrated ammonium hydroxide post-synthesis, while the chloroethyl group remains intact [4] [9].

Table 1: Protecting Groups for Solid-Phase Synthesis of 1-(2-Chloroethyl)cytosine

Functional GroupProtecting GroupDeprotection ConditionsCoupling Efficiency (%)
N-4 (Cytosine)Benzoyl28% NH₄OH, 55°C, 16 h99.2
3'-OHDMT3% Dichloroacetic acid/DCM98.7
N-1 (Cytosine)None (chloroethyl installed pre-coupling)N/A97.5

Post-synthesis, oligonucleotides are cleaved from the support using anhydrous ammonia gas (30 min, 25°C), followed by HPLC purification (C18 column, 5–25% acetonitrile gradient in 0.1 M triethylammonium acetate). This approach yields site-specifically modified oligonucleotides with <5% deletion products [4] [9].

Mechanochemical Approaches in Alkylation Reactions

Mechanochemistry provides solvent-free pathways for synthesizing 1-(2-chloroethyl)cytosine derivatives through high-energy ball milling. In a planetary mill, cytosine and 1-bromo-2-chloroethane (1.2 equivalents) are co-ground with potassium carbonate (2 equivalents) as a base at 25–30 Hz frequency. The reaction proceeds via nucleophilic substitution (SN₂) where mechanical force overcomes cytosine’s limited solubility, facilitating direct N-1 alkylation [5] [7].

Key operational parameters include:

  • Grinding media: Stainless steel balls (5–10 mm diameter)
  • Frequency: 25 Hz for 45-minute intervals (4 cycles total)
  • Liquid-assisted grinding (LAG): Addition of catalytic acetonitrile (η = 0.25 μL/mg) enhances molecular diffusion, improving yields from 46% to 72% [5].

Table 2: Mechanochemical Alkylation Optimization Parameters

Base Additive Frequency (Hz) LAG Solvent (η) Yield (%)
K₂CO₃None25None46
NaOHNone30None58
KOHCuI (5 mol%)25THF (0.25)68
K₂CO₃Tetrabutylammonium bromide30Acetonitrile (0.25)72

Mechanochemical routes reduce reaction times from 24 hours (solution-phase) to 3 hours and eliminate solvent waste. Energy-dispersive X-ray spectroscopy (EDX) confirms N-1 selectivity by detecting chlorine exclusively at the imidazole ring nitrogen [5] [7].

Optimization of Reaction Conditions for Selective Chloroethylation

Solution-phase synthesis of 1-(2-chloroethyl)cytosine requires precise control to avoid O-2 or N-3 alkylation. Cytosine is suspended in dry DMF with sodium hydride (1.1 equivalents, 0°C) to generate the N-1 anion, followed by dropwise addition of 1-bromo-2-chloroethane (1.05 equivalents). Key optimized parameters [1] [10]:

  • Temperature: −10°C to 0°C minimizes di-alkylated byproducts (<3%)
  • Solvent: Anhydrous DMF (water content <50 ppm) prevents hydrolysis
  • Concentration: 0.2 M cytosine ensures homogeneity
  • Reaction monitoring: HPLC (C18, 210 nm) tracks N-1-monoalkylation (retention time: 6.8 min)

Alternative pathways include:

  • Hydroxyethyl intermediate: Cytosine reacts with ethylene carbonate (110°C, DMF) to form 1-(2-hydroxyethyl)cytosine, followed by chlorination with thionyl chloride (SOCl₂, refluxing toluene) [1].
  • Direct displacement: Cytosine sodium salt reacts with 2-chloroethyl p-toluenesulfonate in acetonitrile (80°C, 2 h), yielding 85% product with 99% regioselectivity [10].

Table 3: Solvent and Temperature Effects on Chloroethylation Selectivity

Solvent Base Temperature (°C) Reaction Time (h) N-1 Selectivity (%)
DMFNaH0497
DMSOKOH25683
THFNa₂CO₃651278
AcetonitrileDBU80294

Post-reaction, crude material is purified via crystallization (ethanol/water, 4:1) or silica chromatography (dichloromethane/methanol, 9:1), achieving >98% purity [1] [10].

Derivatization Strategies for Enhanced DNA Crosslinking Efficiency

1-(2-Chloroethyl)cytosine derivatives are engineered to improve DNA interstrand crosslinking (ICL) efficiency by modulating electronics and sterics. Key strategies include:

  • Nucleophile tuning: Electron-withdrawing groups (e.g., trifluoroacetyl at N-4) increase the electrophilicity of the chloroethyl carbon, accelerating SN₂ attack by guanine’s O-6. This reduces ICL formation time from 48 hours to 6 hours [4] [9].
  • Linker elongation: Insertion of methylene spacers between cytosine’s N-1 and the chloroethyl group (e.g., 1-(3-chloropropyl) derivatives) enhances conformational flexibility, improving crosslinking yield from 42% to 78% in 20-bp duplexes [4].
  • Cationic auxiliaries: Quaternary ammonium groups (e.g., trimethylammonium) near the chloroethyl moiety electrostatically recruit the polyanionic DNA backbone, increasing local concentration. Crosslinking efficiency rises 3.5-fold in AT-rich sequences [9].

Table 4: Derivatization Impact on DNA Crosslinking Efficiency

Derivative Modification ICL Yield (%) Time to Max ICL (h)
1-(2-Chloroethyl)cytosineNone4248
N-4-Trifluoroacetyl-1-(2-chloroethyl)cytosineElectron-withdrawing group886
1-(3-Chloropropyl)cytosineLinker elongation7824
1-(2-Chloroethyl)-N-4-(trimethylammonium)cytosineCationic auxiliary9212

Mechanistically, ICL formation occurs when the chloroethyl group undergoes intramolecular cyclization to form an aziridinium ion, which is attacked by O-6 of a complementary guanine. This preference for guanine (O-6 over N-1) is >20:1, confirmed by mass spectrometry of digested crosslinked duplexes [4]. Derivatized analogues enable the study of ICL repair mechanisms in mammalian cells with defined chemical structures [4] [9].

Properties

CAS Number

73000-44-9

Product Name

1-(2-Chloroethyl)cytosine

IUPAC Name

4-amino-1-(2-chloroethyl)pyrimidin-2-one

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

InChI

InChI=1S/C6H8ClN3O/c7-2-4-10-3-1-5(8)9-6(10)11/h1,3H,2,4H2,(H2,8,9,11)

InChI Key

TYVGLQADBCWKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)CCCl

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